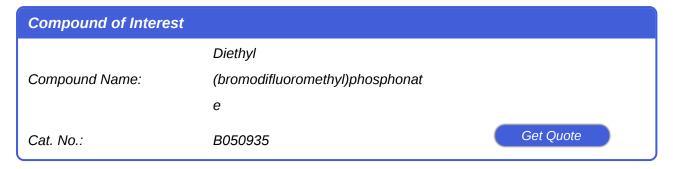


In-Depth Structural Analysis and Spectroscopic Data of Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of **diethyl (bromodifluoromethyl)phosphonate**, a key reagent in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental protocols for its synthesis and characterization.

Physicochemical Properties

Diethyl (bromodifluoromethyl)phosphonate is a colorless to pale yellow liquid. Key physicochemical properties are summarized in the table below.



Property	Value
Molecular Formula	C5H10BrF2O3P
Molecular Weight	267.01 g/mol
CAS Number	65094-22-6
Boiling Point	40-41 °C at 0.05 mmHg[1]
Density	1.503 g/mL at 25 °C[1]
Refractive Index (n ₂₀ /D)	1.417

Spectroscopic Data

The structural elucidation of **diethyl (bromodifluoromethyl)phosphonate** is supported by a combination of spectroscopic techniques. The following sections present a detailed analysis of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **diethyl (bromodifluoromethyl)phosphonate**. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information about the molecular environment.

¹H NMR Data

The proton NMR spectrum exhibits signals corresponding to the ethyl groups.

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.35	m	-OCH ₂ -
1.35	m	-CH₃

Note: The multiplicities are reported as multiplets (m); further detailed coupling information is required for a more precise description.

¹³C NMR Data



The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

122.9 119.8 118.6 115.4 114.2 111.1 66.59 66.50	Chemical Shift (δ) ppm
118.6 115.4 114.2 111.1 66.59	122.9
115.4 114.2 111.1 66.59	119.8
114.2 111.1 66.59	118.6
111.1 66.59	115.4
66.59	114.2
	111.1
66.50	66.59
	66.50
16.56	16.56
16.48	16.48

Note: Specific assignments for each carbon atom require further analysis, including 2D NMR experiments.

¹⁹F and ³¹P NMR Data

While specific experimental data for the ¹⁹F and ³¹P NMR of **diethyl**

(bromodifluoromethyl)phosphonate are not readily available in the searched literature, general expectations can be outlined. The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, likely split by the phosphorus atom. The ³¹P NMR spectrum would display a signal characteristic of a phosphonate, which would be split by the two fluorine atoms.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR)-FTIR spectrum of diethyl

(bromodifluoromethyl)phosphonate provides information about its functional groups. A spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial



search results.[2] Key expected vibrational modes include P=O stretching, C-O stretching, and C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry data for **diethyl (bromodifluoromethyl)phosphonate** is not explicitly detailed in the search results. However, based on the structure, fragmentation would likely involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the phosphonate moiety.

Experimental Protocols Synthesis of Diethyl (bromodifluoromethyl)phosphonate

A common method for the synthesis of **diethyl (bromodifluoromethyl)phosphonate** is a variation of the Michaelis-Arbuzov reaction.[3]

Procedure:

Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite in an anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After completion, the volatile components are removed by distillation under reduced pressure to yield the crude product. Final purification is achieved by vacuum distillation.[4]

NMR Data Acquisition

A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:

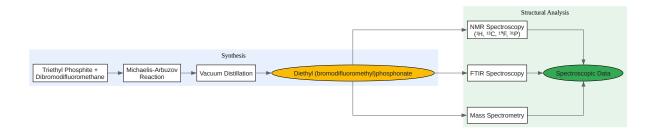
- Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence.
- 13C NMR: Acquire the spectrum with proton decoupling.
- ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.



• ³¹P NMR: Acquire the spectrum with proton decoupling using a broadband probe.

Logical Relationships and Workflows

The synthesis and analysis of **diethyl (bromodifluoromethyl)phosphonate** follow a logical workflow, which can be visualized.

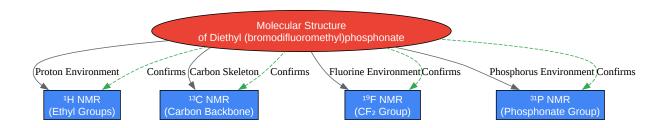


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Caption: Workflow for the synthesis and structural analysis of **diethyl** (bromodifluoromethyl)phosphonate.

The relationship between the different NMR spectroscopic analyses can also be visualized to illustrate how they provide complementary information for structural elucidation.





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